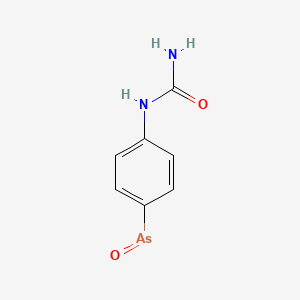![molecular formula C22H20N4 B13750160 Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro- CAS No. 23838-74-6](/img/structure/B13750160.png)
Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is a complex organic compound with the molecular formula C22H20N4. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine typically involves the condensation of appropriate quinoxaline derivatives with phenazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Dihydroquinoxalino[2,3-b]phenazine: A closely related compound with similar structural features but lacking the diethyl groups.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is unique due to the presence of diethyl groups, which may enhance its biological activity and alter its chemical properties compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
23838-74-6 |
|---|---|
Formule moléculaire |
C22H20N4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
7,14-diethylquinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C22H20N4/c1-3-25-19-11-7-5-9-15(19)23-17-14-22-18(13-21(17)25)24-16-10-6-8-12-20(16)26(22)4-2/h5-14H,3-4H2,1-2H3 |
Clé InChI |
DMZLKMCVHCHAHT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C3C1=CC4=NC5=CC=CC=C5N(C4=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


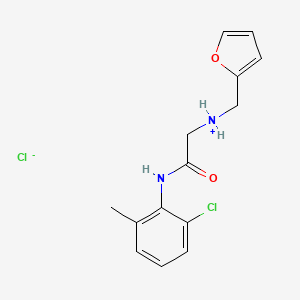
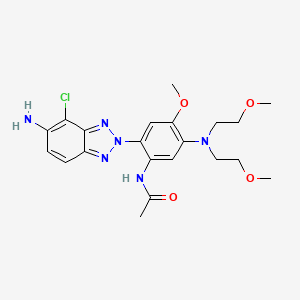
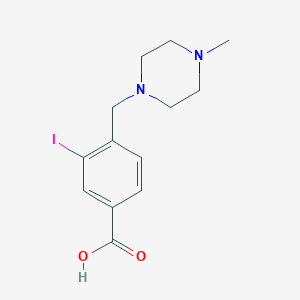

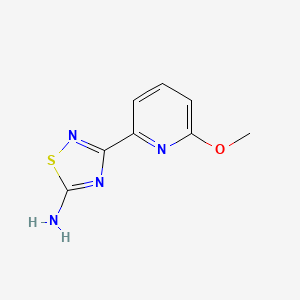
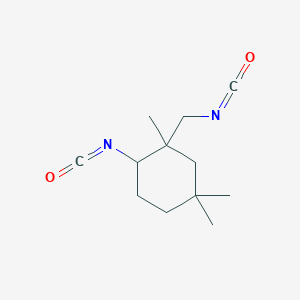
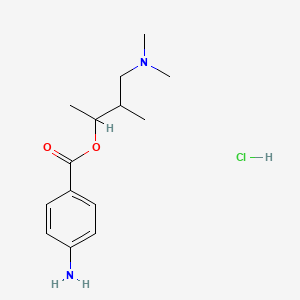
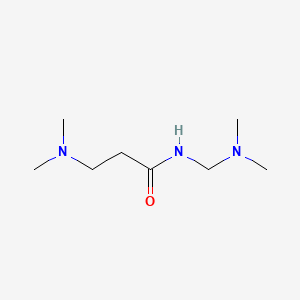
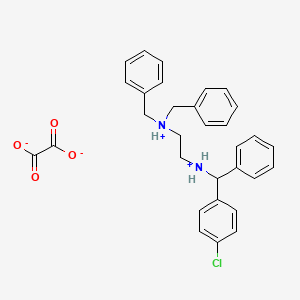
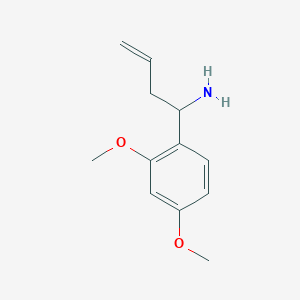

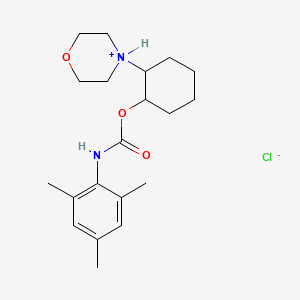
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
